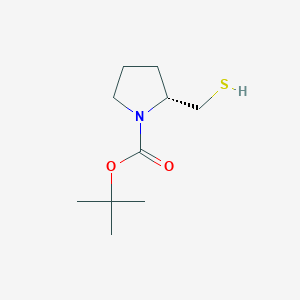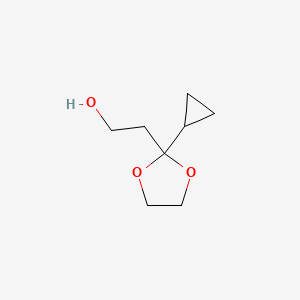
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is a chemical compound with the molecular formula C3H9N3O.C2HF3O2. It is also known by its IUPAC name, N-(2-aminoethyl)-N-methylnitrous amide 2,2,2-trifluoroacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid typically involves the reaction of (2-aminoethyl)(methyl)nitrosoamine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine: A related nitroso compound with similar chemical properties.
N-Nitrosodiethylamine: Another nitroso compound with comparable reactivity.
N-Nitrosomorpholine: A structurally similar compound with different functional groups.
Uniqueness
(2-Aminoethyl)(methyl)nitrosoamine, trifluoroacetic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoroacetate component also imparts distinct properties, making it valuable for specific applications .
Properties
Molecular Formula |
C5H10F3N3O3 |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-methylnitrous amide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H9N3O.C2HF3O2/c1-6(5-7)3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7) |
InChI Key |
CGANBIDWQBRBBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)N=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)


![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)







![tert-butyl N-[2-(4-bromo-3-methoxyphenyl)ethyl]carbamate](/img/structure/B13499683.png)
